4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of the brominated pyrazole with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted pyrazoles.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form pyrazole N-oxides or reduction reactions to form pyrazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents (e.g., dimethylformamide, ethanol) under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide.
Major Products Formed:
Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.
Pyrazole N-oxides: Oxidized derivatives of the pyrazole ring.
Pyrazolines: Reduced derivatives of the pyrazole ring.
Biaryl or Styrene Derivatives: Products formed through coupling reactions.
Scientific Research Applications
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
4-Bromo-1-ethyl-5-methoxy-1H-1,2,3-triazole: A similar compound with a methoxy group instead of a trifluoromethyl group.
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: A similar compound with a methyl group instead of an ethyl group.
4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole: A more complex derivative with additional functional groups.
Uniqueness: 4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both the ethyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-ethyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c1-2-12-5(6(8,9)10)4(7)3-11-12/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSNVUNMXIYZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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